7-Aminobenzofuran hydrochloride
Description
Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry
The benzofuran scaffold, a heterocyclic system where a benzene (B151609) ring is fused to a furan (B31954) ring, is a cornerstone in heterocyclic chemistry. nih.govresearchgate.net This structural motif is prevalent in a vast number of natural products and synthetically derived compounds that exhibit a wide array of biological activities. rsc.org The inherent properties of the benzofuran ring system, including its planarity and electron distribution, make it a versatile starting point for the synthesis of complex molecular architectures. nih.gov
First synthesized in 1870, the benzofuran ring has since been the subject of extensive research. researchgate.net Its derivatives are known to play significant roles in medicinal, agricultural, and polymer chemistry. The presence of this scaffold in clinically approved drugs such as the antiarrhythmic agent amiodarone (B1667116) underscores its medicinal importance. rsc.orgnih.gov Researchers continue to devise novel synthetic strategies to access benzofuran derivatives, driven by their potential applications in treating a multitude of diseases.
Strategic Importance of the Amino Functionality in Benzofuran Systems
The introduction of an amino group onto the benzofuran scaffold significantly enhances its chemical utility and biological relevance. The amino group serves as a key functional handle, allowing for a wide range of chemical modifications and the introduction of diverse substituents. This versatility is crucial in medicinal chemistry for tuning the pharmacological properties of a lead compound.
The position of the amino group on the benzofuran ring is critical. For instance, the 3-aminobenzofuran scaffold is recognized as a prominent subclass within the benzofuran family, leading to advancements in therapeutic agents. nih.gov The amino group can act as a nucleophile or be transformed into other functional groups, thereby providing a gateway to a vast chemical space. Methods such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, are employed for the efficient synthesis of aminobenzofuran derivatives from their corresponding bromo-substituted precursors. nih.govwikipedia.org This reaction is a powerful tool for forming carbon-nitrogen bonds in aromatic systems. wikipedia.orgnumberanalytics.com
Overview of 7-Aminobenzofuran (B1280361) Hydrochloride's Position in Contemporary Organic Synthesis
7-Aminobenzofuran hydrochloride serves as a key heterocyclic building block in modern organic synthesis. sigmaaldrich.comcymitquimica.com Its utility is derived from the reactive nature of the 7-amino group, which can participate in various chemical transformations. The hydrochloride salt form often improves the stability and handling of the parent amine.
One notable application of 7-aminobenzofuran derivatives is in the synthesis of hybrid molecules. For example, nucleophilic 7-aminobenzofurans have been reacted with electrophilic 6-bromo-4-chloroquinazolines. This reaction, conducted in the presence of hydrochloric acid in isopropanol, yields benzofuran-aminoquinazoline hybrids, which are of interest for their potential biological activities. nih.gov
Furthermore, the amino group of 7-aminobenzofuran can be chemically modified to introduce other functionalities. For instance, it can undergo a Sandmeyer reaction to be converted into a nitro group, yielding 7-nitrobenzofuran (B103471). oup.com This transformation highlights the role of the amino group as a synthetic precursor to other important functional groups. The availability of related compounds, such as 7-aminobenzofuran-2-carboxylic acid and its hydrochloride salt, further expands the synthetic possibilities, allowing for the incorporation of the 7-aminobenzofuran motif into a wider range of molecular frameworks. bldpharm.comsigmaaldrich.combldpharm.com
Below is a data table detailing the synthesis of various benzofuran-aminoquinazoline hybrids from their corresponding 7-aminobenzofuran precursors, showcasing the utility of this class of compounds as synthetic intermediates.
| 7-Aminobenzofuran Precursor | Electrophilic Quinazoline (B50416) | Product | Yield (%) |
| 5-Bromo-2-phenylbenzofuran-7-amine | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | N-(5-Bromo-2-phenylbenzofuran-7-yl)-6-bromo-2-(4-fluorophenyl)quinazolin-4-amine | Not Specified |
| 5-Bromo-2-(3-fluorophenyl)benzofuran-7-amine | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | N-(5-Bromo-2-(3-fluorophenyl)benzofuran-7-yl)-6-bromo-2-(4-fluorophenyl)quinazolin-4-amine | Not Specified |
| 5-Bromo-2-(4-fluorophenyl)benzofuran-7-amine | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | N-(5-Bromo-2-(4-fluorophenyl)benzofuran-7-yl)-6-bromo-2-(4-fluorophenyl)quinazolin-4-amine | Not Specified |
| 5-Bromo-2-(3-chlorophenyl)benzofuran-7-amine | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | N-(5-Bromo-2-(3-chlorophenyl)benzofuran-7-yl)-6-bromo-2-(4-fluorophenyl)quinazolin-4-amine | Not Specified |
| 5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-amine | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | N-(5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-yl)-6-bromo-2-(4-fluorophenyl)quinazolin-4-amine | Not Specified |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzofuran-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHBEKCXIYCPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115464-83-0 | |
| Record name | 1-benzofuran-7-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 7 Aminobenzofuran Hydrochloride
Reactions Involving the Amino Group
The primary amino group at the C-7 position is a key site for derivatization, behaving as a potent nucleophile and a precursor for various functional group transformations.
Nucleophilic Displacement Reactions
A nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient substrate, resulting in the replacement of a leaving group. encyclopedia.pub The amino group of 7-aminobenzofuran (B1280361) can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. encyclopedia.pub This class of reaction is fundamental in building more complex molecules from the 7-aminobenzofuran scaffold.
For instance, in a typical SN2 reaction, the amine would attack an alkyl halide, displacing the halide ion. However, a common issue with the direct alkylation of amines is overalkylation, which can be avoided using methods like reductive amination. harvard.edu The reactivity in these displacement reactions is influenced by steric hindrance around the nucleophile and the substrate, the nature of the leaving group, and the solvent. encyclopedia.pubbyjus.com Bifunctional molecules containing both a good leaving group and a nucleophile can undergo intramolecular nucleophilic substitution to form cyclic structures. pressbooks.pub
Table 1: Factors Influencing Nucleophilic Substitution Reactions
| Factor | Description | Impact on 7-Aminobenzofuran Reactivity |
| Nucleophilicity | The ability of the amino group to donate its lone pair of electrons. | The primary amine is a good nucleophile, though its reactivity is modulated by the hydrochloride salt which protonates the amine. |
| Substrate | The molecule being attacked (e.g., alkyl halide, sulfonate ester). | Steric hindrance on the substrate can impede the approach of the aminobenzofuran. encyclopedia.pub |
| Leaving Group | The group being displaced from the substrate. | Weaker bases, such as halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylate, mesylate), are better leaving groups. byjus.com |
| Solvent | The medium in which the reaction occurs. | Polar aprotic solvents generally favor SN2 reactions involving anionic nucleophiles. |
Amination Reactions
Amination reactions are processes that form new carbon-nitrogen bonds. mdpi.com While 7-aminobenzofuran is itself an aminated compound, its amino group can participate in further amination reactions, such as reductive amination or transition metal-catalyzed cross-coupling reactions.
Reductive amination is a powerful method for forming C-N bonds that involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu This two-step, one-pot procedure is highly efficient for creating secondary or tertiary amines from a primary amine like 7-aminobenzofuran. harvard.edu
Modern transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, provide excellent control for coupling amines with aryl halides or sulfonates. mdpi.comnih.gov This reaction allows for the formation of diarylamines or alkylarylamines under relatively mild conditions, using a palladium-based catalyst. nih.gov
Table 2: Comparison of Common Amination Strategies
| Reaction | Description | Reactants for 7-Aminobenzofuran | Catalyst/Reagents |
| Reductive Amination | Condensation with a carbonyl followed by reduction. harvard.edu | Aldehydes, Ketones | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). harvard.edu |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction. nih.gov | Aryl halides, Aryl triflates | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand, Base (e.g., NaOt-Bu). |
| Ullmann Condensation | Copper-catalyzed reaction between an amine and an aryl halide. mdpi.com | Aryl halides | Copper catalyst (e.g., CuI), Base, High temperatures. |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reaction)
The primary aromatic amino group of 7-aminobenzofuran can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of substituents onto the aromatic ring. This transformation begins with diazotization, the reaction of the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). mnstate.edu The resulting diazonium salt (ArN₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles. wikipedia.orgresearchgate.net
The Sandmeyer reaction is a classic example of a diazonium salt transformation, utilizing copper(I) salts (CuX, where X = Cl, Br, CN) as catalysts to replace the diazonium group with a halide or cyanide. wikipedia.org This method provides a reliable pathway to synthesize aryl halides and nitriles from aromatic amines. wikipedia.org For example, the reaction of 7-aminobenzofuran with NaNO₂/HCl followed by CuCl would yield 7-chlorobenzofuran. Research has demonstrated the successful use of the Sandmeyer reaction to prepare nitro derivatives from 7-aminobenzofuran. oup.com
Table 3: Common Sandmeyer and Related Diazonium Reactions
| Reagent | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction wikipedia.org |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction wikipedia.org |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction wikipedia.org |
| H₂O, H⁺, heat | -OH (Hydroxy) | Hydrolysis |
| H₃PO₂ | -H (Deamination) | Reduction |
| HBF₄, heat | -F (Fluoro) | Balz–Schiemann Reaction |
Acylation and Related Protecting Group Strategies
Acylation of the amino group in 7-aminobenzofuran is a common strategy to form amides. This reaction not only serves to synthesize new derivatives but is also a crucial technique for protecting the amino group during subsequent chemical transformations. fiveable.me Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions at other sites of the molecule. uchicago.edu
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uktcichemicals.com The Boc group is stable under a wide range of conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uktcichemicals.com Other common amine protecting groups include benzyl (B1604629) (Bn) and carbobenzoxy (Cbz), which are often removed by hydrogenolysis, and sulfonamides like the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which offer high stability but can be removed under specific, mild conditions. fiveable.mefishersci.co.ukorgsyn.org
Table 4: Selected Amine Protecting Groups
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uk | Acidic conditions (e.g., TFA, HCl) fishersci.co.uktcichemicals.com |
| Cbz (Carbobenzoxy) | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) uchicago.edu |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) fiveable.me |
| Acyl (e.g., Acetyl) | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis tcichemicals.com |
| Sulfonyl (e.g., Tosyl, SES) | Tosyl chloride, SES-Cl orgsyn.org | Strong reducing agents; Fluoride ions for SES orgsyn.org |
Functionalization of the Benzofuran (B130515) Ring System
Beyond reactions at the amino group, the benzofuran ring itself is susceptible to modification, primarily through electrophilic aromatic substitution.
Halogenation and Electrophilic Substitution
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like benzofuran, where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.com The existing amino group at the C-7 position is a strongly activating, ortho-, para-directing group. This means it increases the electron density of the aromatic ring system, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to specific positions. lkouniv.ac.in
For 7-aminobenzofuran, the positions ortho to the amino group are C-6 and the furan (B31954) oxygen, while the para position is C-4. Therefore, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are expected to occur predominantly at the C-4 and C-6 positions.
Halogenation (e.g., bromination or chlorination) of the benzofuran ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). savemyexams.commasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a more potent electrophile that can overcome the aromatic stability of the ring. lkouniv.ac.inmasterorganicchemistry.com The reaction proceeds via a carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity. lkouniv.ac.in Given the activating nature of the amino group, these reactions on 7-aminobenzofuran would proceed under relatively mild conditions.
Synthesis of Complex Molecular Architectures and Hybrids
The 7-aminobenzofuran moiety serves as a valuable nucleophile and a structural scaffold for the assembly of intricate molecular hybrids, combining the benzofuran core with other pharmacologically relevant heterocycles.
Formation of Benzofuran-Quinazoline Hybrids via Amino-Dechlorination
A prominent strategy for creating complex hybrids is the molecular hybridization approach, which links two or more pharmacophores to develop agents with potentially improved biological activities. nih.gov The nucleophilic nature of the amino group on 7-aminobenzofuran derivatives allows for their effective coupling with electrophilic quinazoline (B50416) rings. grafiati.comnih.gov
Specifically, the synthesis involves an amino-dechlorination reaction where 7-aminobenzofurans react with 4-chloroquinazoline (B184009) derivatives. grafiati.comgrafiati.com In this reaction, the primary amine at the C-7 position of the benzofuran acts as a nucleophile, attacking the electron-deficient carbon at the C-4 position of the quinazoline ring and displacing the chlorine atom. nih.gov This forms a stable heteroatom bridge (C-N bond) between the two heterocyclic systems, yielding novel benzofuran-4-aminoquinazoline hybrids. grafiati.comnih.gov Various substituted 7-aminobenzofurans and 4-chloroquinazolines have been used to generate a library of these hybrid molecules. nih.gov
Table 1: Examples of Synthesized Benzofuran-Quinazoline Hybrids This table is interactive. You can sort and filter the data.
Construction of Benzofuran-Chalcone Hybrids
Chalcones, characterized by an α,β-unsaturated carbonyl system, are another important class of compounds that have been hybridized with the benzofuran scaffold. nih.govrsc.org The synthesis of these hybrids typically employs the Claisen-Schmidt condensation, which involves the reaction of a ketone bearing an α-hydrogen with an aromatic aldehyde that lacks one. taylorandfrancis.comwikipedia.org
In the context of benzofuran-chalcone hybrids, the common precursor is an acetylbenzofuran, such as 1-(benzofuran-yl)ethanone. researchgate.net For instance, 1-(5-bromo-2-(4-fluorophenyl)benzofuran-7-yl)ethanone serves as a key intermediate, which undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to produce the desired chalcones. As mentioned previously, these 7-acetylbenzofurans are direct synthetic precursors to 7-aminobenzofurans. grafiati.com This synthetic linkage highlights the close relationship between these compound classes and the versatility of the benzofuran core in accessing diverse molecular architectures. Studies have successfully synthesized a range of these hybrids, which have been investigated for various biological activities. nih.gov
Table 2: Representative Benzofuran-Chalcone Hybrids This table is interactive. You can sort and filter the data.
Derivatization to Spiroindanone and Spirobarbituric Acid Derivatives
An efficient cascade cyclization strategy has been developed for the synthesis of complex spirocyclic systems incorporating the aminobenzofuran scaffold. bohrium.comresearcher.lifemdpi.comresearchgate.net This method allows for the construction of aminobenzofuran spiroindanone and spirobarbituric acid derivatives with high efficiency. mdpi.commdpi.com
The reaction utilizes ortho-hydroxy α-aminosulfones as substrates, which react with either 2-bromo-1,3-indandione (for spiroindanones) or 5-bromo-1,3-dimethylbarbituric acid (for spirobarbituric acids). mdpi.comresearchgate.net The process is typically mediated by a base like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This protocol demonstrates excellent substrate versatility and scalability, providing a robust platform for generating structurally diverse 3-aminobenzofuran spiro-derivatives with high yields, often exceeding 85-95%. mdpi.comresearchgate.net
Table 3: Examples of Synthesized Aminobenzofuran Spiro-Derivatives This table is interactive. You can sort and filter the data.
Synthesis of Benzofuran-Linked Schiff Bases and Related Biheterocyclic Systems
The primary amino group of 7-aminobenzofuran is a reactive handle for the synthesis of Schiff bases (imines). These are typically formed through the condensation reaction between the amine and an active carbonyl group of an aldehyde or ketone. researchgate.netnih.gov Benzofuran-based Schiff bases are recognized as valuable scaffolds in medicinal chemistry due to their wide range of biological activities. researchgate.net
Furthermore, these Schiff bases serve as versatile intermediates for the synthesis of more complex biheterocyclic systems. The imine bond can participate in various chemical transformations, including cyclization reactions. For example, the reaction of a Schiff base with thioglycolic acid can lead to the formation of thiazolidin-4-one derivatives, thereby linking the benzofuran core to a second five-membered heterocycle. cellmolbiol.org Similarly, the imine functionality can be a component in cycloaddition reactions, paving the way for the creation of other heterocyclic rings, such as triazoles, fused or linked to the benzofuran system. researchgate.net This highlights the utility of the amino group in generating molecular diversity and constructing novel biheterocyclic compounds.
Computational and Theoretical Investigations of 7 Aminobenzofuran Hydrochloride
Quantum Chemical Studies and Electronic Structure Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. researchgate.netrsc.org These studies analyze parameters derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) indicates a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its electron-accepting capability. mdpi.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. researchgate.netpeacta.org
Theoretical studies on related benzofuran (B130515) and amine structures show that these quantum parameters correlate well with experimental observations, such as corrosion inhibition efficiency or biological activity. mdpi.compeacta.org For instance, a lower energy gap generally implies higher reactivity. researchgate.net DFT calculations can also determine the distribution of electron density, identifying electron-rich and electron-poor regions within the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. semanticscholar.org In studies of similar heterocyclic compounds, DFT has been used to calculate a range of properties including global hardness, softness, and electronegativity to predict their behavior in various chemical environments. researchgate.netpeacta.org For example, DFT studies on benzofuran-1,2,3-triazole hybrids were performed to gain insights into their electronic properties as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov
Table 1: Representative Quantum Chemical Parameters from Theoretical Studies on Related Amine and Benzofuran Derivatives
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's capacity to donate electrons. mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's capacity to accept electrons. mdpi.com |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. researchgate.net |
| Global Hardness (η) | Resistance to change in electron distribution | Measures the stability of the molecule. semanticscholar.org |
| Global Softness (S) | Reciprocal of global hardness | Indicates the capacity of a molecule to accept electrons. semanticscholar.org |
| Electronegativity (χ) | Power of an atom to attract electrons | Determines charge distribution and bond polarity. researchgate.net |
This table is illustrative, based on typical parameters calculated for similar compounds in the literature. researchgate.netmdpi.comsemanticscholar.org
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used to understand how a ligand, such as an aminobenzofuran derivative, might interact with a biological target, typically a protein receptor. tandfonline.com
In studies involving novel 3-aminobenzofuran derivatives designed as potential multifunctional agents for Alzheimer's disease, molecular docking simulations were performed to understand their binding patterns with acetylcholinesterase (AChE). nih.govresearchgate.net These simulations revealed that the compounds could fit within the active site of the enzyme, forming key interactions. For example, the most active compounds showed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Similarly, docking studies of benzofuran-appended 4-aminoquinazoline hybrids as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors helped to rationalize their biological activity by showing detailed binding modes within the ATP-binding site of the receptor. tandfonline.com
The results of these simulations are often quantified by a "docking score," which estimates the binding affinity, and are visualized to identify specific interactions like hydrogen bonds and hydrophobic contacts. nih.gov For a series of benzofuran-1,2,3-triazole hybrids, docking scores against EGFR ranged from -7.9 to -10.2 kcal/mol, with the most promising compounds forming stable interactions with key active site residues. nih.gov These predictive models are invaluable for structure-based drug design, allowing for the rational optimization of ligand structures to improve binding affinity and selectivity. way2drug.comnih.gov
Table 2: Example of Molecular Docking Results for Benzofuran Derivatives Against a Protein Target (EGFR)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| BENZ-0454 | -10.2 | Met793, Leu718, Val726 |
| BENZ-0143 | -10.0 | Met793, Cys797, Leu844 |
| BENZ-1292 | -9.9 | Thr790, Met793, Asp855 |
| BENZ-0335 | -9.8 | Leu718, Thr854, Asp855 |
| BENZ-0332 | -9.7 | Met793, Gly796, Leu844 |
| BENZ-1070 | -9.6 | Leu718, Val726, Cys797 |
Data sourced from a study on benzofuran-1,2,3-triazole hybrids targeting EGFR (PDB ID: 4HJO). nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed information on the conformational flexibility and stability of molecules like 7-aminobenzofuran (B1280361) hydrochloride in a simulated physiological environment. nih.govmdpi.com
MD simulations can track the movements of every atom in the molecule and the surrounding solvent over time, typically on the nanosecond to microsecond scale. mdpi.com This allows for the observation of conformational changes, the stability of ligand-protein complexes identified through docking, and the role of solvent molecules. nih.govmdpi.com In studies of benzofuran-1,2,3-triazole hybrids, MD simulations were used to confirm the stability of the ligand-receptor interactions predicted by docking, showing that the identified compounds formed stable complexes within the EGFR active site over the simulation time. nih.gov
These simulations use force fields (e.g., CHARMM, AMBER) to define the potential energy of the system as a function of its atomic coordinates. nih.govmdpi.commdpi.com Parameters such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation or the ligand's position within a binding site over time. mdpi.com Constant pH MD simulations can also be employed to study how the protonation states of titratable residues, like the amino group in 7-aminobenzofuran, change with pH, which is crucial for understanding its behavior in different biological compartments. mpg.de
Theoretical Prediction of Reaction Pathways and Mechanism Elucidation
For instance, the synthesis of substituted 7-aminobenzofurans has been achieved through a regioselective [3+3] carbocyclization reaction between furan-2-ylmethanimines and chromium alkynylcarbene complexes. acs.org Theoretical studies can be used to model such complex cascade reactions, providing a mechanistic rationale for the observed regioselectivity and product distribution. researchgate.net DFT calculations are often the method of choice for elucidating reaction mechanisms, providing insights into the electronic changes that occur during bond formation and breakage. kyoto-u.ac.jp
These predictive studies are not only of academic interest but also have practical implications, enabling the optimization of reaction conditions (e.g., temperature, catalyst) to improve yields and reduce byproducts, and guiding the design of novel synthetic routes to valuable compounds like aminobenzofuran derivatives. researchgate.netrsc.org
Applications in Advanced Organic Synthesis
7-Aminobenzofuran (B1280361) Hydrochloride as a Key Organic Building Block
Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 7-Aminobenzofuran hydrochloride exemplifies such a building block, providing a strategic starting point for the synthesis of intricate chemical structures. Its utility stems from the predictable reactivity of its functional groups, which allows chemists to strategically incorporate the benzofuran (B130515) scaffold into larger molecules.
The modular assembly of complex molecules relies on the use of well-defined building blocks that can be pieced together in a controlled and systematic fashion. sigmaaldrich.com this compound is adeptly suited for this role. The amino group at the 7-position provides a reactive handle for a multitude of coupling reactions, such as amide bond formation, N-alkylation, and transition-metal-catalyzed cross-coupling reactions.
A notable example of its application in modular synthesis is in the construction of polycyclic aromatic frameworks. Research has demonstrated a regioselective [3+3] carbocyclization reaction where furan-2-ylmethanimines react with certain chromium alkynylcarbene complexes to construct the arene ring, yielding substituted 7-aminobenzofurans. acs.org This method showcases how the furan (B31954) portion of a precursor can be systematically expanded to create a fused benzene (B151609) ring, a clear illustration of a modular and convergent synthetic strategy. Furthermore, multicomponent reactions, which combine three or more reactants in a single step, have been developed to generate complex (hetero)polyaryl amines, including those with a benzofuran core, highlighting the efficiency of using such building blocks to rapidly assemble complex structures. nih.gov
The principles of designing molecular building blocks for self-assembly into complex structures, while often applied in materials science for creating frameworks like MOFs and COFs, share a conceptual basis with the modular synthesis of discrete organic molecules. rsc.orgmdpi.com The defined geometry and reactive sites of this compound allow it to be a predictable component in the stepwise construction of elaborate molecular targets.
The benzofuran ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a rich source for the discovery of new therapeutic agents. acs.org Consequently, this compound is a highly sought-after precursor for synthesizing compounds with potential pharmacological applications. rsc.org
The introduction of the amino group at the 7-position provides a vector for diversification, allowing chemists to append various side chains and functional groups to modulate the biological activity of the resulting molecules. For instance, several aminobenzofuran derivatives have been investigated for their marked antiarrhythmic activity. pharmatutor.org More recently, analogues of proximicins containing an aminobenzofuran unit were synthesized and shown to possess significant antiproliferative activity against human glioblastoma cells, demonstrating superior performance compared to the standard chemotherapeutic agent temozolomide. nih.gov The benzofuran scaffold is also present in a wide array of other bioactive molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov
The following table provides examples of pharmacologically relevant scaffolds and compound classes that can be synthesized from aminobenzofuran precursors.
| Scaffold/Compound Class | Reported Pharmacological Activity | Key Synthetic Approach |
| Proximicin Analogues | Antiproliferative (Anticancer) | Amide coupling to the amino group of the benzofuran core. |
| Substituted Aminobenzofurans | Antiarrhythmic | Modification of the amino group and/or the benzofuran ring. |
| Benzofuran-N-aryl Piperazines | Cytotoxic (Anticancer) | Coupling of the aminobenzofuran core with various piperazine (B1678402) derivatives. nih.gov |
| Benzofuran-triazole Hybrids | Antifungal | Click chemistry utilizing an azide-functionalized benzofuran precursor. rsc.org |
| N-Phenyl-benzofuran-carboxamides | Cytotoxic (Anticancer) | Amide bond formation between a benzofuran carboxylic acid and various anilines. nih.gov |
Design and Synthesis of Advanced Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The design and synthesis of novel or "advanced" heterocyclic systems—those with unique substitution patterns, fused ring systems, or complex functionalities—is a major goal of organic synthesis. This compound serves as an excellent platform for such endeavors.
Synthetic strategies often leverage the existing benzofuran framework to build additional heterocyclic rings. For example, the amino group can act as an internal nucleophile in cyclization reactions. One approach involves a tandem A³ coupling (aldehyde-alkyne-amine) followed by a cycloisomerization sequence, co-catalyzed by copper salts, to produce 3-aminobenzofurans, which are themselves versatile intermediates. researchgate.net The design of such cascade reactions, where multiple bonds are formed in a single operation, is a hallmark of modern synthetic efficiency.
Moreover, the benzofuran ring can participate in cycloaddition reactions or be functionalized and then used in intramolecular cyclizations to create more complex, fused heterocyclic systems. The strategic placement of the amino group allows for regiocontrolled reactions, directing the formation of specific isomers. The development of synthetic methods is not just about creating new molecules but also about designing new reaction pathways that are efficient, selective, and applicable to a broad range of substrates. nih.govgsconlinepress.com
The table below outlines some synthetic strategies used to generate advanced heterocyclic compounds starting from benzofuran derivatives.
| Synthetic Strategy | Key Reagents/Catalysts | Resulting Heterocyclic System |
| Tandem A³ Coupling/Cycloisomerization | Aldehyde, Alkyne, Copper(I) chloride/Copper(II) triflate | 3-Aminobenzofurans researchgate.net |
| [3+3] Carbocyclization | Chromium Alkynylcarbene Complexes | 4,6,7-Trisubstituted Benzofurans acs.org |
| Multicomponent Cycloaromatization | Amine, Carbonyl Compound, Copper(I) catalyst | Fused Polycyclic Arylamines nih.gov |
| Click Chemistry | Azide/Alkyne partners, Copper catalyst | Benzofuran-Triazole Hybrids rsc.org |
| Condensation-Cyclization | Various bifunctional reagents | Fused Benzofuro-pyridazines, etc. |
Strategies for Constructing Structurally Diverse Libraries for Research Purposes
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.gov These libraries are then screened for desired properties, such as biological activity. The construction of high-quality, structurally diverse libraries is crucial for increasing the probability of finding a "hit"—a compound with the desired effect.
This compound is an ideal scaffold for building such libraries. Its status as a privileged substructure means that a library of its derivatives has a higher likelihood of interacting with a range of biological targets. acs.org The core strategy involves two key elements: the constant region (the aminobenzofuran scaffold) and the variable regions, which are introduced by reacting the amino group and/or other positions on the ring with a diverse set of chemical building blocks. nih.gov
One common approach is parallel synthesis, where the starting scaffold is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different reactant is added to each well. This allows for the rapid creation of a large set of individual, purified compounds. For example, by reacting this compound with a diverse collection of carboxylic acids, a library of amides can be generated. Further diversity can be introduced by subsequent reactions at other positions on the benzofuran ring. chemrxiv.org This modular approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for establishing structure-activity relationships (SAR). nih.gov
| Library Construction Strategy | Core Principle | Example Application with 7-Aminobenzofuran |
| Parallel Synthesis | Reaction of a common scaffold with a diverse set of building blocks in separate reaction wells. chemrxiv.org | Acylation of 7-aminobenzofuran with a library of diverse carboxylic acids to produce a library of amides. |
| Privileged Scaffold-Based Library | Use of a core structure known to bind to multiple biological targets to increase hit rates. acs.org | Building a library around the benzofuran core to screen against various kinases, GPCRs, or ion channels. |
| Diversity-Oriented Synthesis (DOS) | Creation of structurally complex and diverse molecules, often exploring new regions of chemical space. | Using the aminobenzofuran scaffold in multi-step reaction sequences designed to generate a wide range of different heterocyclic skeletons. |
| Synthetic Methodology-Based Library (SMBL) | Assembling a library from compounds produced through the development of new synthetic methods. nih.gov | Collecting the various novel benzofuran derivatives created from developing new cyclization or coupling reactions into a screening library. |
Conclusion and Future Research Directions
Synthesis and Derivatization Advancements
The preparation of the 7-aminobenzofuran (B1280361) core has been approached through several synthetic routes. Classical methods include the Hofmann reaction applied to corresponding carboxylic amides and the reduction of 7-nitrobenzofurans oup.com. Modern advancements have introduced more sophisticated and efficient strategies. For instance, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig C-N amination, have been reported for the synthesis of 7-aminobenzofuran derivatives tandfonline.com. Another innovative approach involves a regioselective [3+3] carbocyclization reaction between furan-2-ylmethanimines and nonheteroatom-stabilized alkynylcarbene complexes to construct the substituted 7-aminobenzofuran ring system acs.org.
Derivatization is crucial for expanding the utility of the 7-aminobenzofuran scaffold. The amino group at the 7-position serves as a versatile handle for further chemical modifications. For example, it can be acylated to form amides, such as in the synthesis of 3-(glycinamido)-benzofuran-2-carboxamide derivatives researchgate.net. Furthermore, it can undergo reactions to form more complex heterocyclic systems, as demonstrated in the preparation of novel 3-aminobenzofuran derivatives where the final step involves reacting the amino group with various benzyl (B1604629) chlorides nih.gov. A tandem SNAr-cyclocondensation reaction has also been successfully used to create a library of novel fluorinated 3-aminobenzofurans, showcasing a method for rapid diversification nih.gov. The development of one-pot, multi-component reactions, such as a copper-iodide catalyzed process in deep eutectic solvents, has enabled the efficient synthesis of various 3-aminobenzofuran derivatives researchgate.net.
Computational Insights and Predictive Modeling
In silico methodologies are increasingly vital for predicting the properties and potential applications of benzofuran (B130515) derivatives, guiding synthetic efforts toward molecules with desired characteristics. Molecular docking simulations have been extensively used to study the interactions of benzofuran-based compounds with various biological targets. These studies provide insights into binding affinities and patterns, as seen in the analysis of benzofuran derivatives as potential inhibitors of targets like the NarL protein in Mycobacterium tuberculosis and the lysine-specific demethylase 1 (LSD1) enzyme implicated in cancer nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (3D-QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models. researchgate.net These models help in understanding the structural requirements for biological activity and are used to design new molecules with potentially enhanced potency researchgate.net. For example, such studies on a series of benzofuran derivatives helped in designing new compounds with predicted higher inhibitory activity against LSD1 researchgate.net. Computational tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles researchgate.net. These computational approaches are directly applicable to 7-aminobenzofuran hydrochloride to explore its potential interactions and guide the design of its derivatives for various applications.
Untapped Potential in Novel Synthetic Methodologies
The 7-aminobenzofuran scaffold is a valuable building block in the development of novel synthetic methodologies, particularly for constructing complex, polycyclic, and heterocyclic molecules. Its structural features make it a suitable precursor in cascade or tandem reactions, which allow for the efficient assembly of intricate molecular architectures in a single step researchgate.netmdpi.com. For instance, an efficient cascade cyclization has been developed to synthesize aminobenzofuran spiro-derivatives, demonstrating the utility of the aminobenzofuran core in creating structurally diverse products mdpi.com.
Transition metal catalysis is a cornerstone of modern organic synthesis, and the benzofuran ring system is frequently constructed using catalysts based on palladium, copper, platinum, and ruthenium researchgate.net. These methods, including cross-coupling and cyclization reactions, offer precise control over bond formation numberanalytics.com. The this compound can serve as a key starting material in these reactions, where the amino group can act as a directing group or be protected and later revealed, adding to the synthetic versatility. The development of metal-free synthetic routes is also gaining traction, and 7-aminobenzofuran could be a key substrate in methodologies like formal cycloadditions with in-situ generated ortho-quinone methides to produce other aminobenzofuran derivatives mdpi.com.
Future Prospects for Functional Material and Advanced Chemical Research
Looking forward, the derivatives of this compound hold significant promise in the field of materials science and advanced chemical research. The benzofuran moiety is being explored for applications beyond its traditional use in pharmaceuticals.
Key Research Directions:
Functional Materials: There is growing interest in using benzofuran derivatives as components for functional materials. Research is exploring their potential in energy storage applications, such as organic batteries and supercapacitors, and as catalysts for a variety of chemical transformations numberanalytics.com. The amino group on the 7-aminobenzofuran ring provides a reactive site for polymerization or grafting onto surfaces, making it a candidate for creating novel polymers or functionalized materials.
Fluorescent Sensors: Substituted benzofurans are known to have applications as fluorescent sensors nih.gov. The 7-aminobenzofuran scaffold could be elaborated to create new chemosensors for detecting specific ions or molecules.
Advanced Chemical Synthesis: The continued development of synthetic methodologies will unlock new possibilities. The push towards more sustainable and environmentally friendly synthetic routes for benzofuran scaffolds is an active area of research researchgate.net. As a readily available building block, this compound can play a role in the discovery of new reactions and the synthesis of novel heterocyclic systems with unique properties rsc.org. The exploration of benzofuran-based compounds as catalysts themselves is another promising avenue for future research numberanalytics.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
